molecular formula C10H8BrN3O3S2 B352931 2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid CAS No. 700350-91-0

2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No. B352931
M. Wt: 362.2g/mol
InChI Key: AFROSEMYZNHCMC-UUILKARUSA-N
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Description

This compound, also known as 2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid, has a molecular formula of C10H8BrN3O3S2 and a molecular weight of 362.22 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound comprises a central 1,3,4-oxadiazole ring C1-connected to a 2-thienyl ring and C2-connected to a thioether–S atom . More detailed structural analysis would require specific spectroscopic data such as NMR, IR, and X-ray crystallography .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 229.05°C and a predicted boiling point of 535.22°C . The compound has a predicted density of approximately 2.0 g/cm3 and a predicted refractive index of 1.80 .

Scientific Research Applications

Synthesis and Antibacterial Properties

The compound 2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid and its derivatives have been a subject of study for their synthesis methodologies and potential antibacterial properties. A related compound, 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid, was synthesized through the Thia-Michael addition, and its structure was confirmed through various analytical techniques. It was then docked into the active site of the MurB protein of Staphylococcus aureus to determine its molecular interactions. The compound exhibited significant antibacterial and antifungal activity, supported by the determination of the zone of inhibition and minimal inhibitory concentration. It was also evaluated for its antioxidant properties through the DPPH radical scavenging assay (Karanth et al., 2018).

properties

IUPAC Name

2-[(2E)-2-[(E)-(5-bromothiophen-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O3S2/c11-7-2-1-5(18-7)4-12-14-10-13-9(17)6(19-10)3-8(15)16/h1-2,4,6H,3H2,(H,15,16)(H,13,14,17)/b12-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFROSEMYZNHCMC-UUILKARUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=NN=C2NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Br)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

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